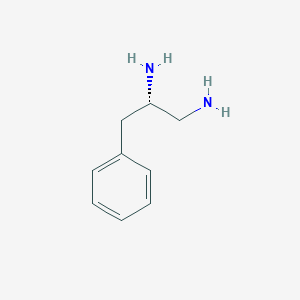

(2S)-3-Phenyl-1,2-propanediamine

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507321 | |

| Record name | (2S)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85612-60-8 | |

| Record name | (2S)-3-Phenyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85612-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2s 3 Phenyl 1,2 Propanediamine As a Chiral Building Block

Synthesis of Pharmaceutical and Agrochemical Intermediates

Chiral 1,2-diamines are recognized as crucial structural motifs in many bioactive molecules and are employed as powerful ligands in transition metal-catalyzed asymmetric reactions and as efficient organocatalysts. nih.gov The presence of both a phenyl group and two amine functionalities allows (2S)-3-Phenyl-1,2-propanediamine and its derivatives to serve as versatile intermediates in the synthesis of a range of pharmaceutical and agrochemical compounds. acs.org

Beta-adrenergic blocking agents, commonly known as beta-blockers, are a class of cardiovascular drugs where the biological activity often resides in a single enantiomer. nih.gov For instance, the (S)-enantiomer of propranolol (B1214883) is significantly more potent than its (R)-counterpart. nih.gov While various methods exist for the synthesis of enantiopure beta-blockers like (S)-Propranolol and (S)-Atenolol, including asymmetric synthesis and chiral resolution, the direct use of this compound as a starting material for these specific drugs is not a commonly documented synthetic route in publicly available scientific literature. nih.govnih.govrsc.orgnih.gov Established syntheses for (S)-Atenolol, for example, often involve the enzymatic resolution of a racemic chlorohydrin intermediate derived from 2-(4-hydroxyphenyl)acetamide. nih.gov

The general structure of many beta-blockers, featuring an aryloxypropanolamine skeleton, suggests that chiral diamines could theoretically be employed as precursors or in the development of related structures. rsc.org However, specific synthetic protocols detailing the conversion of this compound to (S)-Propranolol or (S)-Atenolol are not readily found.

The synthesis of neurotransmitters and their analogues is a key area of medicinal chemistry. While derivatives of phenyl-propanediamine have been investigated for their potential dopaminergic activity, the direct synthesis of (S)-Dopamine from this compound is not a standard reported method. The synthesis of dopamine (B1211576) and its derivatives typically involves other precursors and pathways.

The structural motif of phenyl-propanamine is found in a number of antidepressant drugs. wikipedia.org For example, fluoxetine (B1211875) is a 3-phenoxy-3-phenylpropan-1-amine derivative. wikipedia.org Research into new antidepressant agents has explored a wide variety of chemical scaffolds, including phenylacetamides and derivatives of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol. nih.gov

A study on 1-phenyl-1,2-propanediamines, synthesized via the opening of chiral aziridines, noted a hypothermic effect after intracerebroventricular injection in rats, suggesting potential central nervous system activity. nih.gov While this indicates the potential for phenyl-propanediamine derivatives in the development of psychoactive compounds, specific examples of marketed antidepressants synthesized directly from this compound are not prominently documented. The development of novel antidepressants often involves the synthesis and screening of libraries of related compounds to identify those with optimal activity and reduced side effects. nih.gov

Preparation of Macrocyclic Alkaloids and Nitrogen-Containing Heterocycles

Macrocyclic compounds, including certain alkaloids and polyamines, represent a diverse class of molecules with significant biological activity and applications in areas such as host-guest chemistry. nih.govnih.gov The synthesis of these complex structures often relies on the use of specific building blocks to construct the macrocyclic ring.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals. nih.gov Chiral diamines are key building blocks in the asymmetric synthesis of such molecules. While general strategies for the synthesis of macrocycles and nitrogen-containing heterocycles are well-established, the specific application of this compound as a building block in the synthesis of macrocyclic alkaloids is not extensively detailed in the available literature. The synthesis of macrocyclic diamine alkaloids, for instance, often involves complex strategies focused on constructing caged and multi-ring systems from different precursors. nih.gov

Role in Polymer Chemistry

Chiral monomers can be used to synthesize polymers with unique properties, such as the ability to form helical structures or recognize other chiral molecules. Polyamides are a major class of high-performance polymers, and the incorporation of chiral units can lead to materials with specialized thermal and structural properties.

The use of chiral diamines in the synthesis of functional aromatic polyamides has been an area of research. These polyamides can be prepared through the polycondensation of a chiral diamine with a diacid or its derivative. While studies have explored the synthesis of chiral polyamides from various chiral monomers, specific research detailing the polymerization of this compound to form polyamides is not widely reported in the surveyed literature. The properties of such a polymer would be influenced by the stereochemistry and the rigid phenyl group of the diamine monomer.

Mechanistic and Computational Studies

Computational Chemistry Applications

Prediction of Reactivity and Interaction Profiles

In the absence of direct research on "(2S)-3-Phenyl-1,2-propanediamine," a general approach to predicting its reactivity and interaction profiles can be outlined based on its structural features. Such an approach would typically involve several key computational methods:

Advanced Analytical Techniques for Enantiomeric Purity Assessment

Chiral Chromatography Methods

Chiral chromatography is a cornerstone for the separation of enantiomers. gcms.cz This is achieved by creating a chiral environment where the two enantiomers can interact differently, leading to their separation. eijppr.com This can be accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive. eijppr.commdpi.com

Chiral Stationary Phase Gas Chromatography (GC-CSP)

Chiral Stationary Phase Gas Chromatography (GC-CSP) is a powerful technique for the separation of volatile chiral compounds. hplc.sk In GC-CSP, the capillary column is coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386), which allows for the differential interaction with the enantiomers of the analyte. gcms.cz For primary amines like (2S)-3-Phenyl-1,2-propanediamine, derivatization is often necessary to improve volatility and chromatographic performance.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and, consequently, their separation. The choice of the chiral stationary phase is critical and often requires screening of various columns to achieve optimal separation. hplc.sk

Table 1: Key Considerations for GC-CSP Analysis of Chiral Amines

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase | The type of cyclodextrin derivative (e.g., α, β, or γ-cyclodextrin) and its substituents significantly influence enantioselectivity. hplc.sk | Screening of different CSPs is necessary to find the optimal phase for resolving the enantiomers of derivatized 3-Phenyl-1,2-propanediamine. |

| Derivatization | Conversion of the amine to a less polar and more volatile derivative (e.g., trifluoroacetamide) is often required for GC analysis. | This step is crucial for ensuring the analyte is suitable for GC and can interact effectively with the CSP. |

| Carrier Gas | The choice of carrier gas (e.g., hydrogen, helium) and its linear velocity affects the efficiency of the separation. hplc.sk | Higher linear velocities can lead to sharper peaks and better resolution. |

| Temperature Program | The oven temperature gradient influences the retention times and the resolution of the enantiomers. | Optimization of the temperature program is essential for achieving baseline separation. |

Chiral Stationary Phase Liquid Chromatography (LC-CSP)

Chiral Stationary Phase Liquid Chromatography (LC-CSP) is a widely used and versatile technique for enantiomeric separations. nih.gov Unlike GC, LC can often be performed without derivatization of the analyte. For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs have shown excellent enantioselectivity. eijppr.comnih.govchromatographyonline.com

In a study evaluating the enantiomeric separation of primary amines using a cyclofructan-based CSP (Larihc CF6-P), it was found that supercritical fluid chromatography (SFC), a variation of LC, provided excellent selectivity. chromatographyonline.comchromatographyonline.com The use of specific mobile phase additives, such as a combination of trifluoroacetic acid and triethylamine, was crucial for achieving optimal separation and peak shape. chromatographyonline.comchromatographyonline.com It was noted that acidic conditions improve chiral recognition by ionizing the analytes, which then interact more favorably with the chiral selector. chromatographyonline.comchromatographyonline.com

Table 2: Representative LC-CSP Method Parameters for Primary Amine Separation

| Parameter | Condition | Finding |

| Chiral Stationary Phase | Cyclofructan-based (CF6-P) | Demonstrated excellent selectivity for primary amines. chromatographyonline.comchromatographyonline.com |

| Mobile Phase (SFC) | Carbon dioxide with a polar modifier (e.g., methanol) | SFC showed comparable selectivities and analysis times to traditional LC modes. chromatographyonline.com |

| Additives | 0.3% Trifluoroacetic acid / 0.2% Triethylamine in methanol | This combination provided excellent selectivity and peak shapes for baseline separations. chromatographyonline.comchromatographyonline.com |

| Temperature | 30 °C | A common starting point for method development. chromatographyonline.com |

Spectroscopic Techniques for Enantiomeric Excess Determination

Spectroscopic methods offer alternative approaches for determining the enantiomeric excess (ee) of a chiral compound. These techniques are often rapid and can be non-destructive.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. cdnsciencepub.com Enantiomers have mirror-image CD spectra, meaning one will have a positive signal where the other has a negative signal. This property can be exploited to determine the enantiomeric excess of a sample.

A novel high-throughput screening method has been developed that utilizes a CD-active iron(II) complex to determine the ee of α-chiral amines. bohrium.com In this method, the chiral amine is incorporated into a three-component octahedral Fe(II) assembly. The resulting complex has a specific CD signal whose intensity is proportional to the enantiomeric excess of the amine. bohrium.com This allows for the rapid determination of ee in a large number of samples. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity. In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary agent, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers can be distinguished. nih.gov

When a racemic mixture is reacted with a single enantiomer of a CDA, a mixture of diastereomers is formed. These diastereomers have different physical and chemical properties, including distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. nih.gov A protocol for determining the enantiopurity of chiral primary amines involves condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) to form diastereoisomeric iminoboronate esters, which can be readily analyzed by ¹H NMR. nih.gov

Alternatively, CSAs form non-covalent diastereomeric complexes with the enantiomers, leading to chemical shift differences in the NMR spectrum. rsc.orgcapes.gov.br This method is often preferred as it is non-destructive and does not require chemical modification of the analyte. nih.gov

Other Analytical Approaches for Characterization (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. While standard MS cannot differentiate between enantiomers, it is an invaluable tool for confirming the molecular weight and structure of this compound. nih.govnist.govnist.gov The fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the compound's identification.

When coupled with a chiral separation technique like GC-CSP or LC-CSP, MS becomes a powerful tool for chiral analysis (GC-MS or LC-MS). mdpi.com This hyphenated approach allows for the simultaneous separation and identification of the enantiomers, providing a high degree of confidence in the analytical results.

Biological and Biomedical Research Applications

Antimicrobial Activity

There is no specific information available in the searched scientific literature concerning the antimicrobial activity of (2S)-3-Phenyl-1,2-propanediamine, including its mechanism of action or its efficacy against Gram-positive and Gram-negative bacterial strains.

Anticancer Potential

While diamine ligands are a known class of molecules used in the development of platinum(II) complexes for anticancer research, specific studies detailing the role of this compound as a ligand have not been identified in the available literature. Consequently, there is no specific information on how it might enhance cellular uptake and cytotoxicity in cancer cells.

Neurological Research

No research articles or studies detailing the application or investigation of this compound in the field of neurological research were found in the comprehensive literature search.

Interaction with Receptor Systems (e.g., Serotonin (B10506) and Norepinephrine (B1679862) Uptake)

An extensive review of scientific literature reveals a notable lack of studies detailing direct interactions of this compound with serotonin and norepinephrine transporters. These transporters, which include the serotonin transporter (SERT) and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for antidepressant medications such as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) and SSRIs (Selective Serotonin Reuptake Inhibitors). nih.govscbt.com

While structurally related compounds, such as certain phenylalkylamines and 3-phenyl-1-indanamines, are known to be potent inhibitors of serotonin, norepinephrine, and dopamine (B1211576) uptake, there is no available data to suggest that this compound itself shares this activity. nih.gov The primary significance of this compound in this field is not as a direct modulator of these receptor systems, but as a foundational component used in the construction of targeted, active pharmaceutical ingredients.

Precursor for Active Compounds Interacting with Serotonin Receptors

The principal role of this compound in biomedical research is as a chiral precursor for the synthesis of complex heterocyclic compounds engineered to interact with specific receptor systems, including serotonin receptors. The stereochemistry of the (S)-enantiomer is crucial for the specific binding orientation of the final active compound at its biological target.

A key example of this application is its use in the synthesis of novel ligands targeting various G-protein coupled receptors. One such derivative is (2S)-3-Phenyl-N1-[5,6,7,8-tetrahydro-2-(4-pyridinyl)benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine . This complex molecule incorporates the this compound backbone into a larger structure designed for high-affinity binding to specific receptors.

Research documented in the ChEMBL database, a repository of bioactive molecules, indicates that this derivative has been tested for its activity at various serotonin receptors. The data shows that while the parent compound is a building block, the resulting derivative is a potent ligand at the 5-HT2A and 5-HT2B serotonin receptors, with moderate activity at the 5-HT2C receptor.

Table 1: Bioactivity of a this compound Derivative This interactive table summarizes the binding affinity (Ki) of the derivative (2S)-3-Phenyl-N1-[5,6,7,8-tetrahydro-2-(4-pyridinyl)benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine at human serotonin receptors.

| Target Receptor | Action | Ki (nM) |

| Serotonin 5-HT2A | Antagonist | 13 |

| Serotonin 5-HT2B | Antagonist | 28 |

| Serotonin 5-HT2C | Antagonist | 440 |

This demonstrates the utility of this compound as a starting material. Its specific chiral structure is a key component that allows the final synthesized compound to achieve a precise three-dimensional orientation necessary for effective interaction with the binding pockets of serotonin receptors.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For a key chiral intermediate like (2S)-3-Phenyl-1,2-propanediamine, the development of more efficient, atom-economical, and environmentally benign synthetic methodologies is a paramount objective. Current research often relies on multi-step sequences that may involve hazardous reagents or generate significant waste. Future efforts will likely pivot towards more sustainable alternatives.

Researchers are exploring various eco-friendly synthetic strategies that could be applied or adapted for the synthesis of chiral diamines. mdpi.com These include:

Microwave-assisted synthesis: Utilizes microwave radiation to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Ultrasound-assisted synthesis (Sonochemistry): Employs the energy of ultrasound to induce chemical reactions, which can enhance reaction rates and yields under milder conditions.

Mechanochemistry: Involves conducting reactions in the solid state by grinding or milling, often eliminating the need for bulk solvents and simplifying purification.

Reactions in Green Solvents: The use of non-toxic, renewable solvents such as water or deep eutectic solvents (DES) is a key focus to replace traditional volatile organic compounds (VOCs). mdpi.comresearchgate.net Synthesizing derivatives in aqueous solutions, for example, aligns perfectly with green chemistry principles. researchgate.net

The goal is to design synthetic pathways that are not only efficient in producing the desired chiral diamine but also minimize environmental impact, reduce costs, and enhance safety.

Expansion of Catalytic Applications in Asymmetric Transformations

While this compound and its derivatives are already recognized for their role as ligands in asymmetric catalysis, significant opportunities exist to broaden their application scope. bohrium.comnih.gov The development of new catalysts is crucial for executing challenging and important stereoselective transformations in a more efficient and environmentally friendly manner. researchgate.net

Future research will likely concentrate on designing novel catalysts for a wider array of asymmetric reactions. The inherent chirality and coordinating ability of the diamine scaffold make it an ideal candidate for developing catalysts for reactions such as:

C-N Bond-Forming Reactions: Including hydroamination of olefins and the ring-opening of aziridines. bohrium.comnih.gov

C-C Bond-Forming Reactions: Such as aza-Mannich and aza-Henry reactions, which are fundamental for building complex molecular architectures. bohrium.comnih.gov

Asymmetric Hydrogenation: The reduction of C=N bonds found in imines to produce chiral amines is a critical transformation in pharmaceutical synthesis. bohrium.comnih.gov

Asymmetric Allylic Alkylations: The palladium-catalyzed asymmetric allylic alkylation of phenols is a key method for creating chiral allylic aryl ethers, which are important intermediates for biologically active molecules. nih.gov

The aim is to create highly active and selective catalysts that can operate under mild conditions, tolerate a broad range of substrates, and provide access to enantiomerically pure products that are otherwise difficult to synthesize. researchgate.net

Exploration of New Biological Activities and Mechanistic Insights

The 1,2-diamine structural motif is a common feature in many biologically active compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological or agrochemical properties. bohrium.comnih.govontosight.ai Preliminary studies on related structures have revealed promising activities, opening a new frontier for investigation.

Future research in this domain will focus on two main aspects:

Synthesis and Screening of Novel Derivatives: A systematic approach to modify the core structure of this compound—for instance, by introducing various heterocyclic or aromatic fragments—could lead to the discovery of compounds with significant biological effects. researchgate.net These new derivatives would then be screened for a range of activities.

Mechanistic Studies: For any identified bioactive compounds, elucidating the mechanism of action is crucial. Understanding how these molecules interact with biological targets at a molecular level provides the foundation for further optimization and development.

Table 1: Potential Biological Activities for Investigation

| Activity Type | Research Focus | Rationale |

|---|---|---|

| Antiproliferative | Screening against various human cancer cell lines. | Benzoxazole derivatives containing a phenyl group have demonstrated promising anticancer activity. mdpi.com |

| Antibacterial | Evaluation against a panel of Gram-positive and Gram-negative bacteria. | Diamine derivatives are known to be present in compounds with antimicrobial properties. mdpi.comontosight.ai |

| Agrochemical | Assessing effects on plant growth, seed yield, and as potential pesticides. | Related thiazole (B1198619) derivatives have been found to act as plant growth promoters. researchgate.net |

Advanced Computational Modeling for Rational Design and Prediction

The traditional trial-and-error approach to catalyst and drug discovery is being increasingly supplemented, and in some cases replaced, by computational methods. nih.gov Advanced computational modeling offers a powerful tool for the rational design of new catalysts and bioactive molecules based on the this compound scaffold.

Future research will heavily leverage computational chemistry to:

Model Transition States: Using quantum-mechanical methods like Density Functional Theory (DFT) to calculate the transition state structures of catalyzed reactions. This allows for the prediction of enantioselectivity and provides insights into the catalytic mechanism. researchgate.netnih.gov

Develop Quantitative Structure-Selectivity Relationships (QSSRs): By creating computational models that correlate the structure of a catalyst with its activity and selectivity, researchers can predict the performance of new, untested catalyst designs. nih.gov

Screen Virtual Libraries: Computational tools can rapidly screen large virtual libraries of potential derivatives for their predicted binding affinity to a biological target or for their catalytic efficacy, thereby prioritizing synthetic efforts on the most promising candidates.

The integration of these computational strategies will accelerate the discovery process, reduce experimental costs, and lead to the more efficient development of catalysts and therapeutic agents with desired properties. nih.gov

Q & A

Q. What are the common synthetic routes for preparing (2S)-3-Phenyl-1,2-propanediamine in laboratory settings?

The synthesis of this compound can be achieved via catalytic hydrogenation of amino alcohols or resolution of racemic mixtures. For example, catalytic conversion of amino alcohols like 2-amino-2-methyl-1-propanol (AMP) using transition metal catalysts (e.g., Ni or Pd) under hydrogenation conditions yields diamine derivatives. Resolution of enantiomers is often accomplished via diastereomeric salt formation with chiral resolving agents, such as tartaric acid derivatives, followed by recrystallization .

Q. How can the physical properties of this compound be determined experimentally?

Key physical properties include boiling point (~52°C), density (0.847 g/cm³), and refractive index (1.4390), which are measured using standard techniques like distillation, pycnometry, and refractometry. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). These parameters are critical for solvent selection and reaction optimization .

Q. What analytical methods are used to confirm the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, as demonstrated in ASTM standards for related diamines . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) provide structural confirmation. Chiral chromatography or polarimetry can verify enantiomeric purity .

Advanced Research Questions

Q. How do coordination complexes of this compound with transition metals influence their stability and structural configuration?

The ligand forms stable complexes with metals like Ni(II), where steric and electronic effects dictate geometry. For example, Ni(II) complexes with N-alkylated diamines adopt distorted square-planar configurations, as confirmed by X-ray crystallography. Stability constants (log β) are determined via potentiometric titrations in varying ionic strengths (0.04–2.0 M NaClO₄), showing increased stability at higher ionic strengths due to reduced solvation effects .

Q. What methodologies are employed to resolve enantiomers of 3-Phenyl-1,2-propanediamine and confirm their optical purity?

Resolution involves forming diastereomeric salts with chiral acids (e.g., tartaric acid) followed by fractional crystallization. For example, (S)-1,2-propanediamine ditartrate is synthesized by reacting racemic diamine with L-(+)-tartaric acid under controlled pH and temperature, yielding enantiopure crystals. Optical purity is confirmed via polarimetry ([α]²⁰D = -°C) or chiral HPLC .

Q. How does stereochemistry impact the reactivity of this compound in asymmetric catalysis?

The (2S) configuration induces chiral environments in metal complexes, enhancing enantioselectivity in catalytic reactions. For instance, Ni(II) complexes with this ligand show distinct catalytic behavior in hydrogenation or cross-coupling reactions due to steric hindrance from the phenyl group. Computational modeling (DFT) can predict stereoelectronic effects on transition states .

Q. What are the challenges in analyzing reaction intermediates of this compound under dynamic conditions?

Real-time monitoring of intermediates requires techniques like stopped-flow UV-Vis spectroscopy or in-situ NMR. For example, equilibration times for Ni(II) complex formation (6–15 minutes) were tracked via pH-dependent UV absorbance at 450 nm, revealing kinetics influenced by ionic strength and temperature .

Notes

- Avoid commercial sources (e.g., Aldrich Chemical Co. reagents in ) unless critical for reproducibility.

- Contradictions in stability data (e.g., ionic strength effects) should be addressed via controlled experimental replication.

- Stereochemical analysis must adhere to IUPAC guidelines for descriptor assignment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。